molecular formula C23H19F3N4S B4795878 N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA

N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA

Cat. No.: B4795878
M. Wt: 440.5 g/mol
InChI Key: YOHYPFHXDDHPKX-UHFFFAOYSA-N
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Description

N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA typically involves multi-step organic reactions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 3-(trifluoromethyl)benzylamine to form an amide intermediate. This intermediate is then reacted with 1-naphthyl isothiocyanate under controlled conditions to yield the final thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of PHGDH, blocking its activity and thereby disrupting the glycolytic-serine biosynthetic pathway. This inhibition leads to reduced serine synthesis, which is crucial for tumor cell proliferation . The compound’s unique structure allows it to form stable interactions with its targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA stands out due to its combination of a pyrazole ring, a trifluoromethyl group, and a naphthyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1-[5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4S/c1-15-12-21(29-30(15)14-16-6-4-9-18(13-16)23(24,25)26)28-22(31)27-20-11-5-8-17-7-2-3-10-19(17)20/h2-13H,14H2,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYPFHXDDHPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)NC(=S)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA
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N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA
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N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA
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N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA
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N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA
Reactant of Route 6
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N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA

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